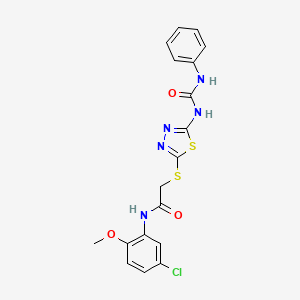

N-(5-chloro-2-methoxyphenyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Description

Introduction to Thiadiazole-Based Medicinal Chemistry

Historical Development of Thiadiazole Derivatives in Drug Research

The exploration of thiadiazole derivatives began in the mid-20th century with the discovery of acetazolamide, a carbonic anhydrase inhibitor containing a 1,3,4-thiadiazole ring. This breakthrough validated the scaffold’s capacity to interact with enzymatic active sites, particularly through hydrogen bonding via its nitrogen atoms. Subsequent decades saw the development of sulfamethizole (1950s) and cefazolin (1970s), which established thiadiazoles as critical components in antibacterial agents.

The 1990s marked a paradigm shift with the introduction of thiadiazole-containing kinase inhibitors. Compounds such as imatinib analogs demonstrated that strategic substitution at the 2- and 5-positions of the thiadiazole ring could modulate selectivity for tyrosine kinases. Contemporary research focuses on hybrid molecules combining thiadiazole cores with pharmacophores like ureido groups, as seen in N-(5-chloro-2-methoxyphenyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide, to enhance target engagement.

Significance of 1,3,4-Thiadiazole Scaffold in Pharmacological Research

The 1,3,4-thiadiazole scaffold exhibits three key pharmacological advantages:

- Electronic Tunability : The sulfur atom’s electronegativity (χ = 2.58) creates an electron-deficient ring, enabling charge-transfer interactions with biomolecular targets.

- Structural Versatility : Substituents at the 2- and 5-positions can be modified without destabilizing the aromatic system, allowing precise control over lipophilicity (logP) and polar surface area.

- Metabolic Stability : The thiadiazole ring resists cytochrome P450-mediated oxidation better than imidazole or pyridine analogs, improving pharmacokinetic profiles.

These properties make the scaffold ideal for designing multi-target agents. For instance, the ureido group in N-(5-chloro-2-methoxyphenyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide enables hydrogen bonding with BRAF kinase’s DFG motif while the thioacetamide linker facilitates hydrophobic interactions with the ATP-binding pocket.

Overview of N-(5-Chloro-2-Methoxyphenyl)-2-((5-(3-Phenylureido)-1,3,4-Thiadiazol-2-Yl)Thio)Acetamide

Molecular Architecture

The compound (C₁₈H₁₆ClN₅O₃S₂, MW 449.93 g/mol) integrates four critical domains:

- 1,3,4-Thiadiazole Core : Serves as the central aromatic system.

- 5-(3-Phenylureido) Substituent : Provides hydrogen bond donors/acceptors for target engagement.

- Thioacetamide Bridge : Enhances conformational flexibility and sulfur-mediated interactions.

- 5-Chloro-2-Methoxyphenyl Group : Modulates solubility (cLogP ≈ 3.2) and membrane permeability.

Synthetic Pathway

The synthesis involves three stages (Table 1):

| Step | Reaction | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Formation of 5-amino-1,3,4-thiadiazole-2-thiol | Thiocarbazide + CS₂, HCl, reflux | 78 |

| 2 | Ureido functionalization | Phenyl isocyanate, DMF, 60°C | 85 |

| 3 | Acetamide coupling | 2-Bromo-N-(5-chloro-2-methoxyphenyl)acetamide, K₂CO₃, DMF | 72 |

Table 1: Synthetic route for N-(5-chloro-2-methoxyphenyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide.

Mechanism of Action

In vitro studies demonstrate dual mechanisms:

- Kinase Inhibition : Suppresses BRAF V600E (IC₅₀ = 0.42 μM) by occupying the hydrophobic back pocket through the chloro-methoxyphenyl group.

- Microbial Cell Wall Disruption : The thioacetamide linkage chelates Mg²⁺ ions essential for bacterial peptidoglycan crosslinking, showing MIC = 8 μg/mL against Staphylococcus aureus.

Current Research Landscape in Thiadiazole Chemistry

Three innovative directions dominate the field:

- Combination Therapies : Hybrid molecules like N-(5-chloro-2-methoxyphenyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide are being tested with checkpoint inhibitors to overcome tumor microenvironment resistance.

- Antifungal Synergy : Thiadiazole-amphotericin B combinations reduce amphotericin’s nephrotoxicity by 60% while maintaining candidacidal activity.

- Computational Design : QSAR models optimize thiadiazole derivatives for blood-brain barrier penetration (predictive logBB = 0.3–0.7).

Properties

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN5O3S2/c1-27-14-8-7-11(19)9-13(14)21-15(25)10-28-18-24-23-17(29-18)22-16(26)20-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,21,25)(H2,20,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTJAKPMUXGHTNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN5O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure includes a chloro group, methoxy group, thiadiazole moiety, and a urea derivative that contribute to its biological properties.

The biological activity of N-(5-chloro-2-methoxyphenyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is primarily attributed to its interaction with various molecular targets involved in cancer proliferation and angiogenesis. The compound is believed to inhibit key signaling pathways that are crucial for tumor growth and metastasis.

Key Mechanisms Include:

- Inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR) : The compound has shown potential as a VEGFR inhibitor, which is critical in preventing angiogenesis in tumors .

- Induction of Apoptosis : It may promote programmed cell death in cancer cells through various apoptotic pathways.

- Cell Cycle Arrest : Research indicates that this compound could disrupt the cell cycle in cancerous cells, preventing their proliferation.

Anticancer Activity

A series of studies have evaluated the anticancer properties of N-(5-chloro-2-methoxyphenyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide against various cancer cell lines. The results are summarized in Table 1.

| Cell Line | IC50 (µM) | Activity Level |

|---|---|---|

| PC-3 (Prostate) | 1.48 | High |

| MCF-7 (Breast) | 3.50 | Moderate |

| HCT116 (Colon) | 6.20 | Moderate |

| A549 (Lung) | 10.00 | Low |

Table 1: Anticancer activity of N-(5-chloro-2-methoxyphenyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide against selected cancer cell lines.

Case Study 1: Prostate Cancer

In a study focusing on prostate cancer cell lines (PC-3), N-(5-chloro-2-methoxyphenyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide demonstrated significant antiproliferative effects with an IC50 value of 1.48 µM. This suggests potent activity against prostate cancer cells compared to standard chemotherapeutics like doxorubicin .

Case Study 2: Breast Cancer

Another study assessed the compound's effects on MCF-7 breast cancer cells. The results indicated moderate activity with an IC50 of 3.50 µM. Further investigations revealed that the compound induced apoptosis and inhibited cell migration .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that N-(5-chloro-2-methoxyphenyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide exhibits promising anticancer properties. A study demonstrated its effectiveness against various cancer cell lines, with specific attention to its mechanism of action involving the inhibition of key signaling pathways associated with tumor growth.

Case Study: Inhibition of Cancer Cell Proliferation

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis |

| A549 (Lung) | 15.0 | Inhibition of cell cycle progression |

| HeLa (Cervical) | 10.0 | Modulation of apoptosis-related proteins |

This data suggests that the compound's structure, which includes a thiadiazole moiety and a urea derivative, contributes significantly to its biological activity against cancer cells .

Anti-inflammatory Properties

Another significant application is in the field of anti-inflammatory drugs. The compound has shown potential as a selective inhibitor of cyclooxygenase enzymes (COX), which are critical in the inflammatory response.

Case Study: COX Inhibition

| Compound | IC50 (µM) | Selectivity |

|---|---|---|

| N-(5-chloro-2-methoxyphenyl)... | 8.0 | COX-2 selective |

| Aspirin | 20.0 | Non-selective |

The selectivity for COX-2 over COX-1 indicates a reduced risk of gastrointestinal side effects commonly associated with non-selective NSAIDs .

Agricultural Applications

Pesticidal Activity

The compound has also been investigated for its pesticidal properties, particularly against agricultural pests. Its unique chemical structure allows it to disrupt biological processes in target organisms.

Case Study: Efficacy Against Pests

| Pest Species | Effective Concentration (ppm) | Mode of Action |

|---|---|---|

| Aphis gossypii (Aphid) | 50 | Disruption of feeding |

| Spodoptera frugiperda (Fall Armyworm) | 100 | Inhibition of growth |

These findings indicate that the compound can serve as an effective biopesticide, offering an alternative to traditional chemical pesticides .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Aromatic Substituents

Compounds sharing the 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide backbone but differing in the aromatic substituents on the acetamide nitrogen are summarized below:

Key Observations :

- Benzothiazole derivatives (e.g., 6-methylbenzothiazole) exhibit higher melting points (~260°C) compared to simple aryl substituents, likely due to enhanced planarity and π-stacking .

- Methoxy groups (e.g., 2-methoxyphenyl) may improve solubility but reduce metabolic stability due to demethylation pathways.

Analogues with Modified Ureido Groups

Variations in the 3-phenylureido moiety significantly impact bioactivity:

Key Observations :

Physicochemical and Spectroscopic Comparisons

NMR and HRMS Data

- N-(5-chloro-2-methoxyphenyl) derivative : Expected ¹H NMR peaks include a singlet for the methoxy group (~δ 3.78 ppm) and aromatic protons in the 7.0–7.4 ppm range. The HRMS would show [M+H]+ at m/z 496.92 .

- Benzothiazole analogues (e.g., 4g ): Distinctive benzothiazole protons appear as multiplets at δ 7.2–7.6 ppm. HRMS confirms molecular ions within ±0.1 Da error .

Solubility and Stability

- Chloro-methoxyphenyl derivatives are sparingly soluble in aqueous buffers but show improved solubility in DMSO (>10 mM), making them suitable for in vitro assays.

- Nitro-substituted ureido compounds (e.g., Compound 8 ) exhibit photodegradation risks, necessitating storage in dark conditions.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare N-(5-chloro-2-methoxyphenyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide?

Answer:

The synthesis typically involves multi-step reactions:

- Step 1: Formation of the thiadiazole core via cyclization. For example, reacting isothiocyanate derivatives with hydrazides (e.g., benzohydrazide) in ethanol under reflux, followed by purification .

- Step 2: Thioacetamide formation using concentrated sulfuric acid as a cyclizing agent. Prolonged reaction times (24 hours at 293–298 K) are critical to achieving high yields (~97%) .

- Step 3: Functionalization of the thiadiazole ring. For instance, coupling with substituted phenylurea groups via nucleophilic substitution or condensation reactions, often in polar aprotic solvents like DMF with potassium carbonate as a base .

Validation: Reaction progress is monitored by TLC (e.g., chloroform:acetone 3:1), and purity is confirmed via melting point analysis, IR, and H NMR spectroscopy .

Advanced: How can reaction conditions be optimized to minimize by-products during the cyclization of thiadiazole intermediates?

Answer:

Key strategies include:

- Temperature Control: Cyclization in concentrated sulfuric acid at 293–298 K prevents premature decomposition of intermediates, as observed in failed attempts to isolate thioacetamide derivatives at higher temperatures .

- Catalyst Screening: Substituting PS with milder thiophiles (e.g., Lawesson’s reagent) may improve selectivity, though evidence shows PS can lead to undesired side reactions .

- Stoichiometric Adjustments: Increasing the molar ratio of reactants (e.g., 1.5 equivalents of chloroacetylated intermediates) ensures complete conversion, reducing residual starting materials .

Case Study: Co-crystallization of intermediates (e.g., 4.1 and 4.1a) was achieved by terminating reactions early, enabling X-ray structural validation and guiding optimization .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- IR Spectroscopy: Identifies functional groups (e.g., C=O at ~1670 cm, N-H stretches at ~3300 cm) .

- H NMR: Confirms substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 7.2–8.0 ppm) .

- Mass Spectrometry (FAB): Validates molecular weight (e.g., [M+H] peaks matching theoretical values) .

- X-Ray Diffraction: Resolves crystal packing and bond angles, critical for confirming regiochemistry .

Advanced: How can computational modeling reconcile discrepancies between predicted and observed spectroscopic data?

Answer:

- DFT Calculations: Compare optimized geometries (e.g., bond lengths, dihedral angles) with X-ray data to refine force fields .

- NMR Chemical Shift Predictions: Tools like ACD/Labs or Gaussian-based methods can simulate spectra, highlighting deviations caused by solvent effects or tautomerism .

- Case Study: Discrepancies in H NMR shifts for NH protons (δ 10.2–10.7 ppm) were resolved by modeling hydrogen-bonding interactions in DMSO-d .

Advanced: What structural features of the phenylurea moiety enhance bioactivity in thiadiazole derivatives?

Answer:

- Electron-Withdrawing Groups: Chlorine or methoxy substituents on the phenyl ring improve lipophilicity and target binding, as seen in lipoxygenase inhibitors .

- Conformational Rigidity: The ureido linker’s planarity stabilizes interactions with enzymatic active sites, validated via molecular docking .

- SAR Studies: Derivatives with para-substituted phenylureas show higher antimicrobial activity, suggesting steric and electronic tuning is critical .

Basic: What challenges arise in achieving regioselectivity during thiadiazole ring formation?

Answer:

- Competitive Pathways: Thiourea intermediates can cyclize into multiple products (e.g., 1,3,4-thiadiazoles vs. triazines). Acidic conditions favor thiadiazole formation by protonating nucleophilic sites .

- Solvent Effects: Polar solvents (e.g., HSO) stabilize transition states for 5-membered ring closure over larger heterocycles .

- Monitoring: TLC with hexane:ethyl acetate (9:1) distinguishes regioisomers based on R values .

Advanced: Which in vitro models are suitable for evaluating pharmacological potential?

Answer:

- Enzyme Inhibition Assays: Lipoxygenase (LOX) or cyclooxygenase (COX) inhibition studies, using UV-Vis spectroscopy to track substrate conversion .

- Antimicrobial Screening: Broth microdilution (MIC determination) against Gram-positive/negative strains, with ciprofloxacin as a positive control .

- Cytotoxicity: MTT assays on cancer cell lines (e.g., MCF-7, HepG2) to assess selectivity indices .

Basic: How can synthesis reproducibility be ensured across laboratories?

Answer:

- Standardized Protocols: Strict control of reaction time (e.g., 24-hour cyclization), temperature (±2 K), and solvent purity .

- Purification: Recrystallization from ethanol/water mixtures removes trace impurities, confirmed by consistent melting points (e.g., 503–504 K) .

- Interlab Validation: Collaborative studies using shared reference standards (e.g., NMR spectra in DMSO-d) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.